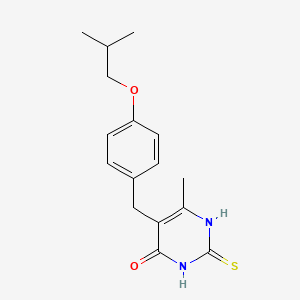
pregn-4-ene-3,20-dione dihydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pregn-4-ene-3,20-dione dihydrazone is a synthetic compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PDH and is synthesized using a specific method. PDH has been shown to have unique biochemical and physiological effects, making it an interesting candidate for further research.
科学的研究の応用
PDH has been studied extensively for its potential applications in various fields. One of the primary applications of PDH is in cancer research. PDH has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PDH has also been studied for its potential applications in neurodegenerative diseases. PDH has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of PDH is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell growth and proliferation. PDH has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. PDH has also been shown to induce apoptosis by activating caspases, which are enzymes that play a critical role in programmed cell death.
Biochemical and Physiological Effects:
PDH has been shown to have unique biochemical and physiological effects. PDH has been shown to inhibit the activity of 5α-reductase, an enzyme that converts testosterone to dihydrotestosterone. This inhibition can lead to a decrease in the production of dihydrotestosterone, which has been implicated in the development of prostate cancer. PDH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
PDH has several advantages for lab experiments. PDH is a stable compound that can be easily synthesized in high yields. PDH is also soluble in both water and organic solvents, making it a versatile compound for scientific research. However, PDH has some limitations for lab experiments. PDH has a short half-life, which can make it difficult to study its long-term effects. PDH also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for PDH research. One potential direction is the development of PDH derivatives with improved pharmacokinetic properties. Another potential direction is the study of PDH in combination with other compounds for the treatment of various diseases. PDH has also been studied for its potential applications in agriculture, specifically as a plant growth regulator. Further research is needed to fully understand the potential applications of PDH in various fields.
Conclusion:
In conclusion, PDH is a synthetic compound that has garnered significant attention in scientific research due to its potential applications in various fields. PDH is synthesized using a specific method and has been shown to have unique biochemical and physiological effects. PDH has potential applications in cancer research, neurodegenerative diseases, and agriculture. Further research is needed to fully understand the potential applications of PDH in various fields.
合成法
PDH is synthesized using a two-step method. The first step involves the reaction of pregnenolone with hydrazine hydrate to form pregn-4-ene-3,20-dione hydrazone. The second step involves the reaction of the hydrazone with hydrochloric acid to form PDH. The synthesis method has been optimized to produce high yields of PDH, making it a cost-effective compound for scientific research.
特性
IUPAC Name |
(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4/c1-13(24-22)17-6-7-18-16-5-4-14-12-15(25-23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11,22-23H2,1-3H3/b24-13+,25-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLSVRGWXOQKDI-KEBAUVPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1CCC2C1(CCC3C2CCC4=CC(=NN)CCC34C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1CCC2C1(CCC3C2CCC4=C/C(=N\N)/CCC34C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(17-ethanehydrazonoyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)hydrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

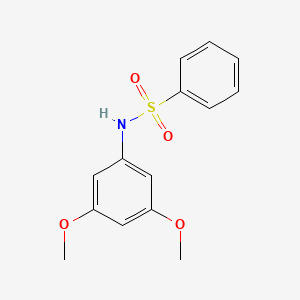
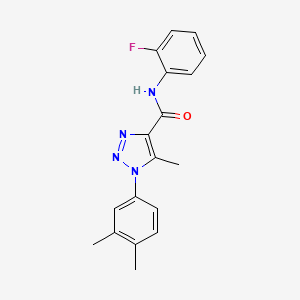
![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)
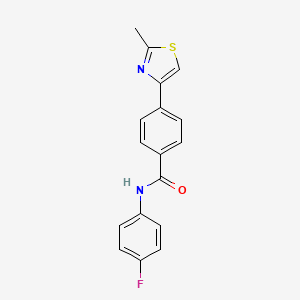
![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5717284.png)

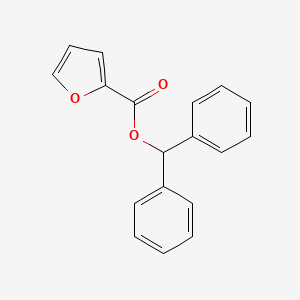
![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
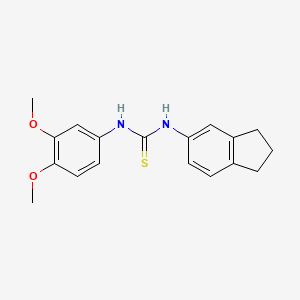
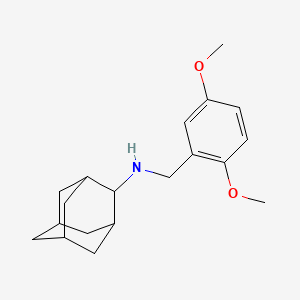
![[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)
methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)
